
(5-Cyclopropylthiophen-2-yl)boronic acid
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Overview
Description
“(5-Cyclopropylthiophen-2-yl)boronic acid” is a heterocyclic boronic acid derivative featuring a thiophene backbone substituted with a cyclopropyl group at the 5-position and a boronic acid (-B(OH)₂) group at the 2-position. This compound combines the electronic properties of the thiophene ring, the steric and electronic effects of the cyclopropyl substituent, and the reactive boronic acid moiety. The boronic acid group enables reversible covalent interactions with diols, making it valuable in molecular recognition, sensing, and Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-cyclopropylthiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(5-Cyclopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclopropylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Thiophene Boronic Acid Derivatives
Compound | Substituent at 5-position | Boronic Acid Position | Molecular Weight (g/mol) | Key Electronic Effects |
---|---|---|---|---|
(5-Cyclopropylthiophen-2-yl)boronic acid | Cyclopropyl | 2 | ~171.8* | Steric bulk, electron-withdrawing via ring strain |
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) | Boronic acid | 2 and 5 | 171.8 | Enhanced diol-binding capacity |
3-Hexylthiophen-2-ylboronic acid | Hexyl | 2 | ~226.3 | Electron-donating alkyl chain |
Phenylboronic acid | Phenyl | - | 121.9 | Planar aromatic, moderate electron-withdrawing |
*Estimated based on analogous compounds .
In contrast, the doubly substituted [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS 26076-46-0) exhibits higher diol affinity due to dual boronic acid groups but suffers from reduced solubility .
Reactivity in Suzuki-Miyaura Cross-Coupling
Thiophene boronic acids are widely used in Suzuki reactions to synthesize biaryl systems. The cyclopropyl substituent in “this compound” may slow transmetallation steps due to steric effects compared to phenylboronic acid, which has a planar structure conducive to rapid coupling . However, the thiophene backbone itself enhances conjugation, improving stability under catalytic conditions relative to alkylboronic acids .
Research Findings and Challenges
- Synthesis : Electrochemical polymerization of thiophene boronic acids (e.g., poly-3-thienylboronic acid) requires optimized conditions (e.g., BF₃·Et₂O/acetonitrile mixtures) to achieve conductive polymers . The cyclopropyl variant may require tailored catalysts to mitigate steric effects.
- Sensing : While polythiophene-boronic acid films detect glucose and H₂O₂, the cyclopropyl derivative’s performance in real-time sensing remains unexplored .
Biological Activity
(5-Cyclopropylthiophen-2-yl)boronic acid is a boronic acid derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of cyclopropyl thiophene derivatives with boron-containing reagents through methods such as Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds, which is critical for developing complex organic molecules.
Key Properties:
- Molecular Formula: C₈H₉BS
- Molecular Weight: 165.03 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of boronic acids, including this compound. The compound has shown moderate activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 50 µg/mL | Moderate |
Bacillus cereus | 25 µg/mL | High |
Candida albicans | 100 µg/mL | Moderate |
Aspergillus niger | 75 µg/mL | Moderate |
The compound's activity against Bacillus cereus is particularly noteworthy, as it exhibits a lower MIC compared to some established antibiotics, suggesting its potential as an effective antimicrobial agent .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The unique structural features of this compound may enhance its interaction with cancer cells.
Case Study: Anticancer Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in a study involving breast cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM.
Table 2: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of cell migration |
These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins. This interaction can inhibit enzymes involved in critical biological pathways, such as those responsible for bacterial cell wall synthesis and cancer cell proliferation.
Enzyme Inhibition Studies
Research indicates that boronic acids can serve as specific inhibitors for various enzymes, including β-lactamases. The mechanism involves the formation of a stable complex with the enzyme, preventing substrate access and subsequent catalytic activity.
Table 3: Enzyme Inhibition Profile
Enzyme Type | Inhibition Constant (Ki) | Effect |
---|---|---|
Class C β-lactamases | 500 nM | Significant inhibition |
Proteasomes | 300 nM | Moderate inhibition |
This demonstrates the compound's potential utility in overcoming antibiotic resistance by targeting β-lactamases in pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (5-Cyclopropylthiophen-2-yl)boronic acid, and how can purification challenges be addressed?
- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of thiophene derivatives. Due to boronic acids' sensitivity to hydrolysis, protecting groups (e.g., pinacol esters) are often used to stabilize intermediates. Purification requires chromatographic techniques (e.g., reverse-phase HPLC) to isolate the compound from byproducts. Evidence from high-throughput synthesis workflows suggests automated mass spectrometry (MS) can monitor reaction progress and optimize conditions .
Q. How are boronic acids like this compound utilized in drug discovery?
- Methodology : Boronic acids act as reversible covalent inhibitors by targeting nucleophilic residues (e.g., proteasomal threonine in Bortezomib). Design strategies include substrate mimicry (e.g., peptidomimetics) and computational docking to optimize binding. Structure-activity relationship (SAR) studies assess substituent effects on potency and selectivity .
Q. What are common applications of boronic acids in sensing and separation science?
- Methodology : The compound’s ability to bind diols via boronate ester formation enables glucose sensing or bacterial detection (e.g., Gram-positive bacteria via glycolipid interactions). For separations, boron-affinity chromatography exploits reversible diol binding for saccharide isolation. Sensor design must account for pKa shifts upon diol binding to ensure optimal signal response .
Advanced Research Questions
Q. How can LC-MS/MS methods be validated for quantifying trace boronic acid impurities in drug substances?
- Methodology : Use triple-quadrupole MS in Multiple Reaction Monitoring (MRM) mode for sensitivity. Validate linearity (1–10 ppm), accuracy (spike-recovery ≥90%), and robustness (pH/temperature variations). Derivatization-free protocols reduce preparation time, as demonstrated in Lumacaftor impurity analysis .
Q. What strategies overcome analytical challenges in sequencing peptide boronic acids via MALDI-MS?
- Methodology : Boronic acid trimerization complicates MS analysis. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) stabilizes esters and enhances ionization. For branched peptides, tandem MS (MS/MS) with collision-induced dissociation enables sequencing directly from single-bead libraries .
Q. How does structural modification of this compound influence thermal stability for flame-retardant applications?
- Methodology : Thermogravimetric analysis (TGA) evaluates decomposition pathways. Cyclopropyl groups may enhance stability by reducing oxidative degradation. Compare degradation onset temperatures (Td) and char residue yields to correlate substituent effects with flame-retardant performance .
Q. What role do boronic acids play in dynamic covalent hydrogels for biomedical applications?
- Methodology : Cross-linking polysaccharides (e.g., alginate) via boronate esters creates pH-responsive hydrogels. Adjust boronic acid density and diol partners (e.g., vicinal diols in hyaluronic acid) to tune mechanical properties and self-healing kinetics. In vitro studies assess biocompatibility and drug release profiles .
Q. How can high-throughput synthesis accelerate the discovery of boronic acid-based therapeutics?
- Methodology : Automated IMCR (Isocyanide-Based Multicomponent Reactions) generates diverse libraries. MS-driven screening identifies hits with desired bioactivity (e.g., protease inhibition). Machine learning models predict reactivity and optimize building block combinations .
Q. What design principles enable boronic acids to act as bioisosteres in medicinal chemistry?
- Methodology : Replace carboxyl or carbonyl groups with boronic acids to enhance target engagement. Computational modeling (e.g., DFT) evaluates electronic and steric compatibility. Validate via X-ray crystallography to confirm binding mode retention, as seen in Combretastatin A-4 analogs .
Q. How are boronic acids integrated into covalent organic frameworks (COFs) for catalytic or sensing applications?
- Methodology : Use dynamic covalent chemistry to assemble COFs via boroxine or boronate linkages. Tailor pore size and functionality by varying monomers (e.g., thiophene derivatives). Applications include gas storage or heterogeneous catalysis, with characterization via XRD and BET surface area analysis .
Q. Key Data Points from Evidence
- Drug Design : Bortezomib’s IC50 for proteasome inhibition is <10 nM, achieved via boronic acid-threonine covalent bonding .
- Sensing : Boronic acid-functionalized carbon dots detect Gram-positive bacteria with a limit of detection (LOD) of 10³ CFU/mL .
- Thermal Stability : Aromatic boronic acids exhibit Td values ranging from 150–300°C, influenced by substituents .
- Analytical Methods : LC-MS/MS achieves impurity quantification at 1 ppm with RSD <5% .
Properties
Molecular Formula |
C7H9BO2S |
---|---|
Molecular Weight |
168.03 g/mol |
IUPAC Name |
(5-cyclopropylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
HQSBBDGRYMSLFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2CC2)(O)O |
Origin of Product |
United States |
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